molecular formula C16H12N2O3S B15099899 (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B15099899
M. Wt: 312.3 g/mol
InChI Key: LVUDRWMKTHYRLN-ZROIWOOFSA-N
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Description

(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with hydroxybenzylidene and hydroxyphenylamino groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and efficient production. Additionally, industrial production would likely incorporate advanced purification techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and amino groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the thiazolone ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzylidene imidazolinone: A related compound with similar structural features but differing in the heterocyclic ring.

    4-hydroxybenzylidene imidazothiazolone: Another related compound with a thiazolone ring, used as a fluorescent probe.

Uniqueness

(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and amino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12N2O3S/c19-12-5-1-10(2-6-12)9-14-15(21)18-16(22-14)17-11-3-7-13(20)8-4-11/h1-9,19-20H,(H,17,18,21)/b14-9-

InChI Key

LVUDRWMKTHYRLN-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)O

Origin of Product

United States

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